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3-Hydroxypropionic Acid (sodium salt) -

3-Hydroxypropionic Acid (sodium salt)

Catalog Number: EVT-10947171
CAS Number:
Molecular Formula: C3H6NaO3
Molecular Weight: 113.07 g/mol
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Product Introduction

Overview

3-Hydroxypropionic Acid (sodium salt), also known as sodium 3-hydroxypropanoate, is a sodium salt derivative of 3-hydroxypropionic acid, a carboxylic acid characterized by a hydroxyl group on the beta carbon. This compound is notable for its solubility in water and its role in various industrial and scientific applications, particularly in the production of biodegradable polymers and as a precursor for acrylate derivatives .

Source

The compound can be derived from various biological and synthetic processes. It is often produced through the fermentation of renewable resources, including glycerol and glucose, making it an attractive option for sustainable chemical manufacturing .

Classification

3-Hydroxypropionic Acid (sodium salt) is classified as a beta hydroxy acid, which distinguishes it from other hydroxy acids based on the position of the hydroxyl group relative to the carboxylic acid group. It is used in biochemical applications due to its ability to participate in metabolic pathways, particularly those involving propanoate metabolism .

Synthesis Analysis

Methods

There are several established methods for synthesizing 3-Hydroxypropionic Acid (sodium salt):

  1. Base-Induced Hydration of Acrylic Acid: This method involves hydrating acrylic acid in the presence of a base, followed by reacidification to yield 3-hydroxypropionic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
  2. Cyanation of Ethylene Chlorohydrin: Ethylene chlorohydrin undergoes cyanation, followed by hydrolysis of the resulting nitrile to produce 3-hydroxypropionic acid, which is subsequently neutralized with sodium hydroxide .
  3. Hydrolysis of Propiolactone: Propiolactone is hydrolyzed to form 3-hydroxypropionic acid, which is then neutralized with sodium hydroxide .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of specific catalysts or reagents can also influence the efficiency of these processes.

Molecular Structure Analysis

Structure

The molecular formula for 3-Hydroxypropionic Acid (sodium salt) is C3H5NaO3\text{C}_3\text{H}_5\text{NaO}_3 with a molecular weight of approximately 94.06 g/mol. The structure features a hydroxyl group (-OH) attached to the beta carbon atom relative to the carboxylic acid group.

Data

  • IUPAC Name: Sodium 3-hydroxypropanoate
  • InChI: InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1
  • InChI Key: AVXDKPABPXSLIZ-UHFFFAOYSA-M
  • Melting Point: 131-135 °C
  • Solubility: Soluble in water; slightly soluble in DMSO when heated .
Chemical Reactions Analysis

Reactions

3-Hydroxypropionic Acid (sodium salt) can undergo various chemical reactions:

  1. Oxidation: It can be oxidized to form acrylic acid.
  2. Reduction: Reduction reactions can convert it into propionic acid.
  3. Substitution: The hydroxyl group can be replaced by other functional groups in substitution reactions.
  4. Neutralization: It reacts with acids to regenerate 3-hydroxypropionic acid and produce corresponding sodium salts .

Technical Details

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are significant for synthesizing derivatives that have industrial applications.

Mechanism of Action

Process

The primary target of 3-Hydroxypropionic Acid (sodium salt) in biological systems includes enzymes involved in metabolic pathways, such as the pimelyl-[acyl-carrier protein] methyl ester esterase in Escherichia coli (strain K12). Its mode of action involves interacting with these targets to influence metabolic processes related to propanoate metabolism .

Data

While specific pharmacokinetic data on bioavailability remain limited, its role as a substrate in biochemical pathways highlights its importance in microbial metabolism and potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Hygroscopic Nature: Requires storage under inert conditions at -20 °C to maintain stability .

Chemical Properties

  • pKa Value: Approximately 4.9, indicating its acidic nature.
  • Stability: Generally stable under normal conditions but may react with strong acids or bases.

These properties make it suitable for various applications, including use as a building block for biodegradable polymers.

Applications

Scientific Uses

3-Hydroxypropionic Acid (sodium salt) has several important applications:

  • Biodegradable Polymers: It serves as a precursor for poly(3-hydroxypropionic acid), which is used in creating biodegradable plastics .
  • Acrylate Derivatives Production: This compound is integral in synthesizing acrylates used widely in coatings, adhesives, and textiles .
  • Biochemical Research: It functions as a substrate or inducer in microbial fermentation studies aimed at enhancing production processes for bio-based chemicals .
Biosynthesis and Metabolic Engineering of 3-Hydroxypropionic Acid Sodium Salt

Microbial Chassis Development for 3-Hydroxypropionic Acid Biosynthesis

Halomonas bluephagenesis as an Extremophile Platform

Halomonas bluephagenesis has emerged as a superior chassis for 3-hydroxypropionic acid production due to its inherent halotolerance (growth at 40–60 g/L sodium chloride) and alkaliphily (optimal pH 8.5–9.0). These properties enable open, unsterile fermentation processes using seawater-based media, drastically reducing contamination risks and operational costs. Engineered strains with deleted 3-hydroxypropionic acid degradation pathways (dddA and dddC genes) achieved 154 g/L 3-hydroxypropionic acid in fed-batch fermentation with a productivity of 2.4 g/L/h and 0.93 g/g yield from 1,3-propanediol [2]. The strain simultaneously accumulated poly(3-hydroxybutyrate-co-3-hydroxypropionate) copolymers (32–45% 3-hydroxypropionic acid content), demonstrating its dual-capacity for chemical and biopolymer production [2] [7].

Saccharomyces cerevisiae Mitochondrial Engineering for Enhanced Acetyl-Coenzyme A Utilization

Saccharomyces cerevisiae has been engineered to redirect mitochondrial acetyl-coenzyme A pools toward cytosolic 3-hydroxypropionic acid synthesis. This involved:

  • Compartmentalization of malonyl-coenzyme A reductase: Targeting the Chloroflexus aurantiacus enzyme to mitochondria minimized cytosolic acetyl-coenzyme A drainage.
  • Carnitine shuttle enhancement: Overexpression of crc1 (carnitine-acetyl-coenzyme A transferase) facilitated acetyl-coenzyme A export from mitochondria.Strains with mitochondrial malonyl-coenzyme A reductase showed 30% higher 3-hydroxypropionic acid titers than cytosolic versions, confirming efficient acetyl-coenzyme A channeling [6].

Comparative Analysis of Escherichia coli, Klebsiella pneumoniae, and Halomonas Species for Industrial Scalability

Table 1: Comparison of Microbial Chassis for 3-Hydroxypropionic Acid Production

OrganismMax Titer (g/L)Productivity (g/L/h)Carbon SourceIndustrial Scalability AdvantagesKey Limitations
Escherichia coli71.91.8GlycerolExtensive genetic tools; High pathway versatilityToxicity sensitivity; Sterile processes
Klebsiella pneumoniae82.02.1GlycerolNative vitamin B12 synthesis for glycerol dehydrataseOpportunistic pathogen; Complex regulation
Halomonas bluephagenesis154.02.41,3-PropanediolNon-sterile operation; High salt toleranceLimited omics databases; Fewer gene tools

Escherichia coli employs the glycerol-dependent pathway using an engineered GabD4_E209Q/E269Q aldehyde dehydrogenase, achieving 71.9 g/L 3-hydroxypropionic acid [9]. Klebsiella pneumoniae naturally synthesizes vitamin B12 (cofactor for glycerol dehydratase) but poses biosafety concerns. Halomonas bluephagenesis outperforms both in titer and scalability due to reduced infrastructure requirements, though genetic tool development remains ongoing [2] [9].

Pathway Optimization and Redox Balancing Strategies

1,3-Propanediol-Dependent 3-Hydroxypropionic Acid Synthesis via Aldehyde Dehydrogenase Overexpression

The 1,3-propanediol oxidative pathway converts 1,3-propanediol to 3-hydroxypropionic acid via two NAD+-dependent steps:

  • Alcohol dehydrogenase (AdhP): Oxidizes 1,3-propanediol to 3-hydroxypropionaldehyde.
  • Aldehyde dehydrogenase (AldDHb): Oxidizes 3-hydroxypropionaldehyde to 3-hydroxypropionic acid.In Halomonas bluephagenesis, chromosomal integration of adhP and aldDHb under optimized promoters increased flux 2.7-fold. Redox balancing was critical: NAD+ regeneration via respiratory chain coupling sustained pathway activity, enabling 154 g/L 3-hydroxypropionic acid at 93% theoretical yield [2].

Malonyl-Coenzyme A Reductase Localization and δ-Integration for Rate-Limiting Step Mitigation

Malonyl-coenzyme A reductase (MCR) catalyzes the two-step reduction of malonyl-coenzyme A to 3-hydroxypropionic acid. Key engineering strategies include:

  • δ-Integration: Multi-copy genomic integration of mcr-CCa (C-terminal domain) in Pichia pastoris improved malonyl-coenzyme A-to-3-hydroxypropionic acid flux by 50%.
  • Enzyme Relocalization: Cytosolic co-expression of Yarrowia lipolytica acetyl-coenzyme A carboxylase (ACC1Yl) and Saccharomyces cerevisiae NADH kinase (cPOS5Sc) increased malonyl-coenzyme A and NADPH supply.These modifications in Pichia pastoris strain PpHP18 elevated 3-hydroxypropionic acid to 37.05 g/L (0.712 g/L/h), the highest reported in yeast [6].

CRISPR-Cas9 Genome Editing for Degradation Pathway Knockout

CRISPR-Cas9 knockout of 3-hydroxypropionic acid degradation genes is essential to prevent carbon loss. Challenges include:

  • Aberrant Protein Expression: Frameshift mutations may yield truncated proteins via exon skipping or alternative translation initiation (e.g., 30% of CRISPR edits in HAP1 cells) [5].
  • Solutions:
  • CRISPR-Trap: Insertion of a gene trap cassette into the first intron completely abrogates full-length transcript generation [3].
  • SUCCESS Method: Uses single-strand oligodeoxynucleotides and universal cassettes for clean deletion of degradation genes (e.g., dddA/dddC in Halomonas bluephagenesis) [10].In Halomonas bluephagenesis, transcriptome-guided knockout of GME_RS01260 (choline dehydrogenase) and GME_RS01255 (methylmalonate-semialdehyde dehydrogenase) reduced 3-hydroxypropionic acid assimilation by 98% [2].

Properties

Product Name

3-Hydroxypropionic Acid (sodium salt)

Molecular Formula

C3H6NaO3

Molecular Weight

113.07 g/mol

InChI

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);

InChI Key

UPVZCLGOSXYNTB-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(=O)O.[Na]

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